molecular formula C10H10O4 B14595294 Methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate CAS No. 61173-51-1

Methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate

Katalognummer: B14595294
CAS-Nummer: 61173-51-1
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: GUENZKCOKFMXOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate is a chemical compound with a unique structure that includes a carbonate group attached to a cyclooctatriene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate typically involves the reaction of cyclooctatriene derivatives with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate involves its interaction with specific molecular targets and pathways. The carbonate group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The cyclooctatriene ring provides a unique structural framework that can interact with enzymes and other biological molecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

    Cyclooctatriene: Shares the cyclooctatriene ring structure but lacks the carbonate group.

    Methyl Carbonate: Contains the carbonate group but does not have the cyclooctatriene ring.

Uniqueness: Methyl 8-oxocycloocta-1,3,5-trien-1-yl carbonate is unique due to the combination of the cyclooctatriene ring and the carbonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

61173-51-1

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

methyl (8-oxocycloocta-1,3,5-trien-1-yl) carbonate

InChI

InChI=1S/C10H10O4/c1-13-10(12)14-9-7-5-3-2-4-6-8(9)11/h2-5,7H,6H2,1H3

InChI-Schlüssel

GUENZKCOKFMXOO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)OC1=CC=CC=CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.